Paeonol-d3
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Overview
Description
Paeonol-d3 is a deuterated form of paeonol, a naturally occurring phenolic compound extracted from the root bark of Paeonia suffruticosa. Paeonol is known for its wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of paeonol due to its enhanced stability and reduced metabolic rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonol-d3 can be synthesized through the deuteration of paeonol. The process typically involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a palladium catalyst . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is typically ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Paeonol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitrated and halogenated derivatives.
Scientific Research Applications
Paeonol-d3 is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:
Mechanism of Action
Paeonol-d3 exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit inflammatory pathways: By downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Induce apoptosis: By activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Protect against oxidative stress: By scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Hydroxyacetophenone: A structurally similar compound with different pharmacological properties.
Methoxyacetophenone: Another structurally related compound with distinct biological activities.
Uniqueness of this compound
This compound is unique due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart, paeonol. This makes it a valuable tool in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3 |
InChI Key |
UILPJVPSNHJFIK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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